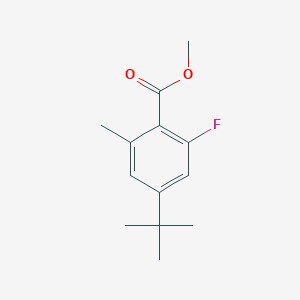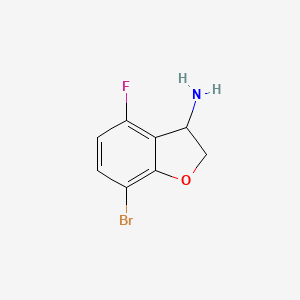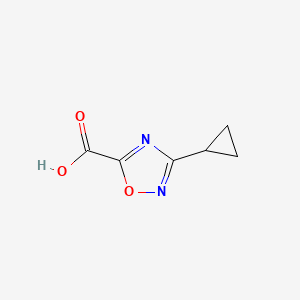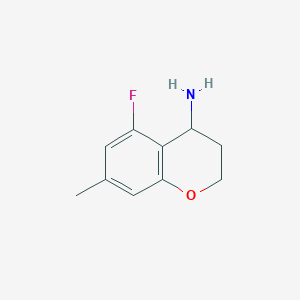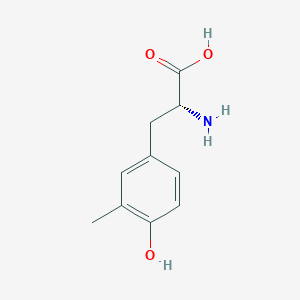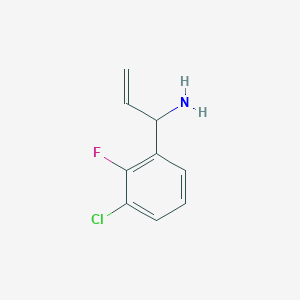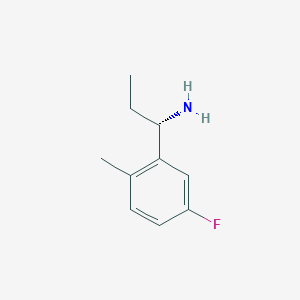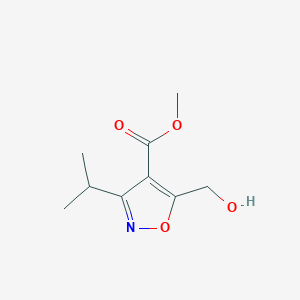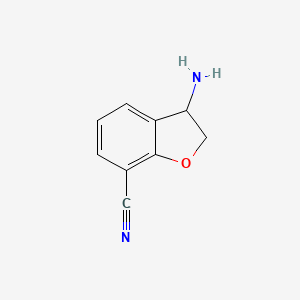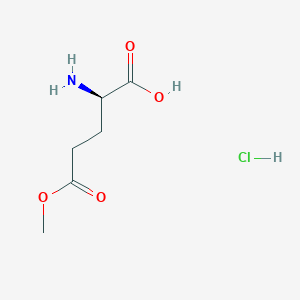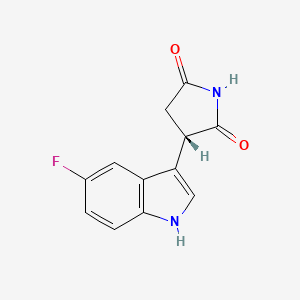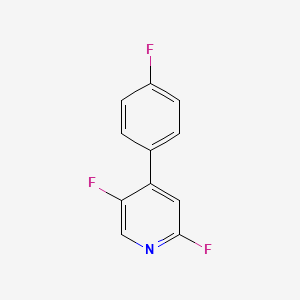![molecular formula C14H18O2 B15237745 (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenyl-2-oxabicyclo[222]octan-4-YL)methanol is a chemical compound with the molecular formula C14H18O2 It is a derivative of the oxabicyclo[222]octane structure, which is known for its unique three-dimensional framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is favored for its efficiency and the high yield of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodocyclization reactions under controlled conditions to ensure purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Studied for its potential therapeutic effects and as a scaffold in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol involves its interaction with specific molecular targets. The oxabicyclo[2.2.2]octane core can enhance the physicochemical properties of drugs, such as increased water solubility and metabolic stability . This compound can modulate biological pathways by acting as a bioisostere, thereby influencing the activity of enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: Known for its compact structure and use as a phenyl ring replacement.
Cubane: Another phenyl ring bioisostere with unique stability properties.
Bicyclo[2.2.2]octane: Shares a similar core structure but lacks the oxygen atom present in oxabicyclo[2.2.2]octane.
Uniqueness: (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol stands out due to its enhanced physicochemical properties, such as improved solubility and stability, making it a valuable compound in drug design and materials science .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a compound of great interest for further research and development.
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(1-phenyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol |
InChI |
InChI=1S/C14H18O2/c15-10-13-6-8-14(9-7-13,16-11-13)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
InChI-Schlüssel |
QNPCJSMKTRDTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CO2)CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


